N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that features a thieno[2,3-c]pyrazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyethylamine with a thieno[2,3-c]pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, typically in an acidic medium.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the thieno ring, which may affect its biological activity.
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the thieno ring.
Uniqueness
N-(2-hydroxyethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to the presence of the thieno[2,3-c]pyrazole core, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-12-9-13(14(20)16-7-8-19)21-15(12)18(17-10)11-5-3-2-4-6-11/h2-6,9,19H,7-8H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTLLXNKIZFHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCCO)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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